molecular formula C11H14ClN B1430596 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride CAS No. 1203682-08-9

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

Cat. No.: B1430596
CAS No.: 1203682-08-9
M. Wt: 195.69 g/mol
InChI Key: XETFWHTWRWOJFG-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a chemical compound with the molecular formula C11H13N.ClH. It is a derivative of isoquinoline, featuring a spirocyclic structure that includes a cyclopropane ring fused to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone under acidic conditions. The resulting intermediate undergoes further cyclization and hydrogenation to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-pressure reactors and continuous flow processes to ensure efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Oxidation of the compound can lead to the formation of quinones or other oxidized derivatives.

  • Reduction: Reduction typically results in the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can yield alkylated or acylated derivatives of the compound.

Scientific Research Applications

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with spirocyclic structures.

  • Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes, such as in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is unique due to its spirocyclic structure, which distinguishes it from other isoquinoline derivatives. Similar compounds include:

  • Isoquinoline: A simpler structure without the spirocyclic element.

  • Spiroisoquinoline derivatives: Other compounds with similar spirocyclic structures but different substituents or core structures.

Biological Activity

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its effects in various biological models, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 1203682-08-9
  • Molecular Formula : C11H13N·ClH
  • Molecular Weight : 195.69 g/mol

Biological Activity Overview

Research indicates that compounds containing a spirocyclic structure, such as 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], exhibit a broad spectrum of biological activities. These include:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Antiviral Properties : Certain derivatives have been reported to possess antiviral activity against specific viruses.
  • Analgesic and Anti-inflammatory Effects : The spirocyclic structure is associated with pain relief and reduction of inflammation.

The precise mechanisms through which 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : It may affect ROS levels, contributing to its cytotoxic effects against tumor cells.

Antitumor Activity

A study evaluated the cytotoxic effects of various spirocyclic compounds on human cancer cell lines including HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated that 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] exhibited significant cytotoxicity with an IC50 value ranging from 60 µM to 78 µM across different cell lines .

Cell LineIC50 (µM)
HeLa78
A54970
MCF-760

Antiviral Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit viral replication. For example, one derivative was tested against HIV-1 reverse transcriptase and showed promising inhibitory activity .

Analgesic Effects

Research on animal models has shown that administration of the compound resulted in significant pain relief comparable to standard analgesics . The mechanism appears to involve modulation of pain pathways in the central nervous system.

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETFWHTWRWOJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203682-08-9
Record name 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 3
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 4
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 5
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride
Reactant of Route 6
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride

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